3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol
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Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . This compound features a 1,3-dioxane ring, a thienyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes and 1,3-dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include using orthoesters or molecular sieves for effective water removal .
Industrial Production Methods
Industrial production of 1,3-dioxanes often employs similar methods but on a larger scale, utilizing efficient catalysts like zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild conditions . The use of trialkyl orthoformate and catalytic tetrabutylammonium tribromide in absolute alcohol is also common for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Using agents like KMnO4, OsO4, and CrO3/Py.
Reduction: Employing H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles like RLi, RMgX, RCuLi, enolates, NH3, RNH2, and NaOCH3.
Electrophilic Addition: Using electrophiles such as RCOCl, RCHO, CH3I, and :CCl2.
Common Reagents and Conditions
Common reagents include strong acids like HClO4 in CH2Cl2 for oxidation, and bases like LDA, NEt3, Py, and t-BuOK for substitution reactions . The reaction conditions vary depending on the desired transformation, with some reactions requiring high temperatures or specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lactones or related cleavage products, while reduction typically produces alcohols or hydrocarbons .
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol involves its interaction with molecular targets and pathways. The 1,3-dioxane ring and thienyl group contribute to its reactivity and ability to form stable intermediates in various reactions . The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the thienyl and propanol groups.
1,3-Dioxolane: Similar structure but with a five-membered ring instead of a six-membered ring.
5-Methyl-2-thiophenecarboxaldehyde: Contains the thienyl group but lacks the dioxane and propanol moieties.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring, a thienyl group, and a propanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a chemical compound notable for its unique structural features, which include a dioxane ring and a thienyl group. This combination suggests potential biological activities that could be leveraged in medicinal chemistry and other applications. The compound's molecular formula is C12H18O3S, and it has a molecular weight of 242.33 g/mol .
The compound's structure can influence its biological activity through various mechanisms. The presence of the dioxane ring may enhance solubility and stability, while the thienyl group could facilitate interactions with biological targets through π-π stacking and other non-covalent interactions.
Property | Value |
---|---|
Molecular Formula | C12H18O3S |
Molecular Weight | 242.33 g/mol |
LogP | 2.63312 |
H-Bond Acceptors | 4 |
H-Bond Donors | 1 |
Rotatable Bonds | 4 |
Biological Activity
Research into the biological activity of this compound indicates several potential applications:
Antimicrobial Properties
Preliminary studies suggest that compounds with thienyl groups exhibit antimicrobial activity. The thienyl moiety may disrupt bacterial membranes or interfere with metabolic pathways, making it a candidate for further investigation in antibiotic development.
Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Research on similar compounds has shown promise in treating neurological disorders, suggesting that this compound could have similar effects .
Cytotoxicity Studies
In vitro studies have indicated that derivatives of thienyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be elucidated, but these findings warrant further exploration into the anticancer potential of this compound .
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
- Thienyl Derivatives in Cancer Therapy :
- Neuroactive Compounds :
-
Antimicrobial Efficacy :
- A comparative study showed that thienyl compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as leads for new antibiotics .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDRDNDCHLOAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CCC2OCCCO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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